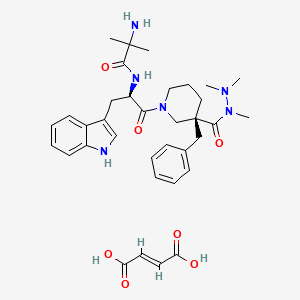

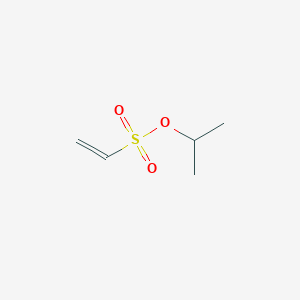

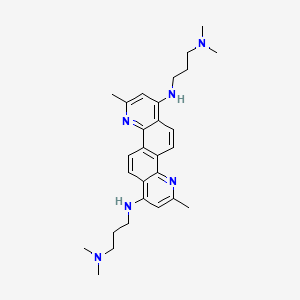

![molecular formula C17H25NO5 B3182315 tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate CAS No. 452340-95-3](/img/structure/B3182315.png)

tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate

Overview

Description

“tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate” is a chemical compound with the molecular formula C17H23NO5 . It is an impurity of Vilanterol, which is a novel and selective agonist of β2-ar .

Synthesis Analysis

The synthesis of this compound involves the addition of trifluoroacetic acid to di-(tert-butyl)2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyliminodicarbonic acid at 20°C in a stirred solution of dichloromethane. After stirring for 4 hours, an aqueous sodium hydroxide solution is added to the reaction solution, stirred for half an hour, and separated. The organic layer is then washed with water, dried, concentrated, and recrystallized from ether to obtain the compound .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 489.1±45.0 °C and a predicted density of 1.134±0.06 g/cm3. Its pKa is predicted to be 10.92±0.46 .Scientific Research Applications

Chemical Transformations and Synthetic Applications

Functionalized N-tert-butyl-2-aryl-ethanamides Synthesis : A study describes the smooth reaction of tert-butyl isocyanide with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides in good yields, showcasing a method for generating structurally complex molecules from simpler precursors (Yavari, Zare, & Mohtat, 2007).

Polymerisable Antioxidants with Hindered Phenol : Research on the synthesis of new monomeric antioxidants containing hindered phenol structures, similar to the tert-butyl groups in the query compound, highlights their potential for stabilizing polypropylene against thermal oxidation. This study indicates the utility of such compounds in material science, particularly in enhancing polymer stability (Pan, Liu, & Lau, 1998).

Benzimidazole-based Polymers for Electronic Applications : The development of new benzimidazole units for use in donor–acceptor–donor type polymers for electronic applications is another area where similar compounds could find relevance. These materials are investigated for their electrochemical and optical properties, suggesting potential applications in the development of electronic and photonic devices (Ozelcaglayan et al., 2012).

Synthetic Phenolic Antioxidants in Environmental Samples : A study identifying synthetic phenolic antioxidants (SPAs) in indoor dust samples underscores the environmental presence and persistence of phenolic compounds. This research may inform studies on the environmental stability and degradation pathways of related compounds (Liu et al., 2017).

Mechanism of Action

Target of Action

It is known to be an impurity of vilanterol , a selective agonist of β2-adrenergic receptor . Therefore, it might interact with similar targets.

Mode of Action

As an impurity of Vilanterol, it may share some similarities in its interaction with its targets. Vilanterol works by binding to the β2-adrenergic receptor, leading to smooth muscle relaxation in the airways .

Biochemical Pathways

If it shares similarities with vilanterol, it might be involved in the adrenergic signaling pathway, leading to the relaxation of smooth muscles in the airways .

Result of Action

If it shares similarities with Vilanterol, it might lead to the relaxation of smooth muscles in the airways .

Action Environment

It is known that the compound should be stored sealed in dry conditions at 2-8°c .

properties

IUPAC Name |

tert-butyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-9-13(19)11-6-7-14-12(8-11)10-21-17(4,5)22-14/h6-8,13,19H,9-10H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKHRWZUBFHWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

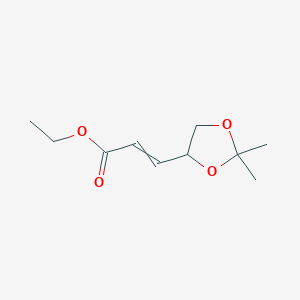

![[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate](/img/structure/B3182233.png)

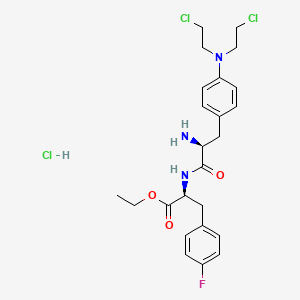

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)

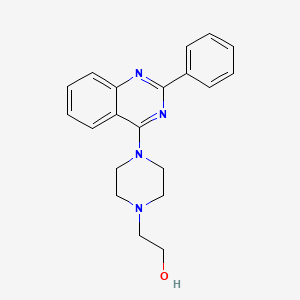

![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3182321.png)

![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)